molecular formula C19H22ClNO2 B2785733 1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1219912-65-8

1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide

Cat. No.: B2785733
CAS No.: 1219912-65-8
M. Wt: 331.84
InChI Key: SMXPQSWOCXFJGI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide is a synthetic organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a furan-2-yl-propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 4-chlorophenyl group: This step involves the use of a chlorination reaction, where a phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the furan-2-yl-propan-2-yl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where furan is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopentanecarbinol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide
  • 1-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide
  • 1-(4-methylphenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide

Comparison: 1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(13-17-5-4-12-23-17)21-18(22)19(10-2-3-11-19)15-6-8-16(20)9-7-15/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXPQSWOCXFJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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